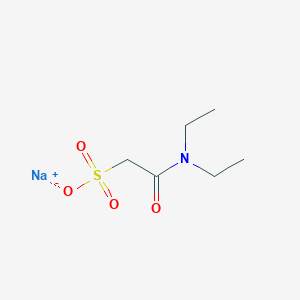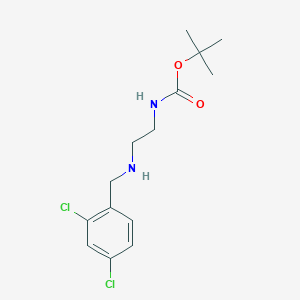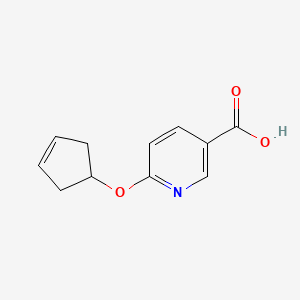![molecular formula C19H29BO4 B1405858 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1799424-98-8](/img/structure/B1405858.png)
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound characterized by its unique structure, which includes two dioxaborolane rings and a phenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Wirkmechanismus
Mode of Action
The compound, being a boronic ester, is likely to participate in various organic reactions such as Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound can act as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use. In the context of synthetic chemistry, its primary effect would be the formation of new chemical bonds, leading to the synthesis of new compounds .
Biochemische Analyse
Biochemical Properties
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the borylation of organic molecules. It interacts with various enzymes and proteins, such as palladium and copper catalysts, to facilitate the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the hydroboration of alkyl or aryl alkynes and alkenes, as well as the coupling with aryl iodides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within the cell, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for various metal catalysts, facilitating enzyme inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to alterations in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound plays a role in the synthesis and degradation of organic molecules, influencing the overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the boronic acid and the pinacol ester . The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in the formation of aryl boronates.
Transition Metal Catalysts: Used in hydroboration reactions.
Major Products
Aryl Boronates: Formed through coupling reactions.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: Another boronic ester used in similar coupling reactions.
Catecholborane: Known for its use in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its dual dioxaborolane rings, which provide enhanced stability and reactivity compared to other boronic esters. This structural feature makes it particularly effective in complex organic syntheses and industrial applications .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKNQOYJMLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)


![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)






